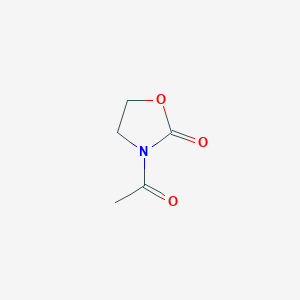

3-Acetyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCHMAAUXSQMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337114 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-43-5 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Stereocontrol for 3-Acetyl-2-oxazolidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among these, N-acyloxazolidinones, popularized by David A. Evans, have proven to be exceptionally robust and versatile tools. This technical guide delves into the core principles governing the stereochemical control exerted by 3-acetyl-2-oxazolidinone and its derivatives in key carbon-carbon bond-forming reactions, namely enolate alkylation and aldol additions. A thorough understanding of this mechanism is critical for its effective application in the synthesis of complex, enantiomerically pure molecules, a frequent necessity in drug development and natural product synthesis.[1][2] This document provides a detailed examination of the underlying mechanistic models, quantitative data on stereoselectivity, comprehensive experimental protocols, and visual diagrams to elucidate these principles.

The Fundamental Principle: Steric Shielding and Conformational Control

The remarkable stereodirecting power of the 3-acetyl-2-oxazolidinone scaffold stems from its ability to create a highly ordered and sterically biased environment around a prochiral enolate.[3][4] The chiral center on the oxazolidinone ring, typically derived from a readily available amino alcohol like L-valine or L-phenylalanine, bears a substituent (e.g., an isopropyl or benzyl group) that effectively shields one of the two faces of the enolate.[5][6] This steric hindrance dictates the trajectory of the incoming electrophile, forcing it to approach from the less hindered side.

A critical aspect of this control is the formation of a specific enolate geometry, almost exclusively the (Z)-enolate.[6][7] This is typically achieved through the use of boron triflate and a hindered amine base, such as triethylamine or diisopropylethylamine.[6][8] The chelation of the Lewis acidic boron atom to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the system into a rigid conformation.[1][7] Furthermore, dipole-dipole repulsion between the carbonyl of the auxiliary and the enolate's carbon-oxygen bond favors a conformation where these two groups are oriented anti-periplanar to each other.[6][8] This combination of steric shielding and conformational rigidity is the key to the high diastereoselectivity observed in reactions involving these auxiliaries.

Mechanism of Stereocontrol in Aldol Additions: The Zimmerman-Traxler Model

The stereochemical outcome of aldol reactions involving N-acyloxazolidinone boron enolates is elegantly rationalized by the Zimmerman-Traxler model.[8][9][10] This model posits a chair-like, six-membered cyclic transition state involving the boron enolate and the aldehyde.[7][11]

Key features of the Zimmerman-Traxler transition state for an N-acyloxazolidinone enolate are:

-

Chair Conformation: The six-membered ring, comprising the boron atom, the two oxygen atoms from the enolate and the aldehyde, the enolate α-carbon, and the aldehyde carbonyl carbon, adopts a chair conformation to minimize steric strain.[9][12]

-

Equatorial Substituents: To minimize 1,3-diaxial interactions, the bulky substituents on both the aldehyde (R group) and the enolate α-carbon (methyl group in the case of a propionyl derivative) preferentially occupy pseudo-equatorial positions.[8]

-

Facial Bias: The chiral auxiliary, attached to the enolate, directs the aldehyde to one of the two diastereotopic faces of the enolate. The substituent on the auxiliary effectively blocks one face, forcing the aldehyde to approach from the opposite, less hindered side.[13]

This highly ordered transition state leads to the predictable formation of the syn-aldol product.[6][7] The combination of the (Z)-enolate geometry and the chair-like transition state with equatorial substituents consistently results in this diastereomer with very high selectivity.

Caption: Logical flow of the Evans aldol reaction.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of reactions employing Evans-type auxiliaries is consistently high, often exceeding 99:1. The following tables summarize representative data for aldol additions and alkylations. While the topic is 3-acetyl-2-oxazolidinone, much of the foundational work and published data uses the closely related N-propionyl derivative, which follows the same mechanistic principles.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions [5]

| Chiral Auxiliary (N-Propionyl) | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |

| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |

| (4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | 98:2 |

| (4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 90 | 97:3 |

Table 2: Diastereoselectivity in Asymmetric Alkylation [2][14]

| Chiral Auxiliary (N-Propionyl) | Electrophile | Base | Diastereomeric Ratio |

| (4S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 |

| (4R)-4-isopropyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | >99:1 |

| (4R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | NaHMDS | >99:1 |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for achieving the high levels of stereocontrol these auxiliaries can offer.

Protocol 1: Acylation of (4S)-4-Benzyl-2-oxazolidinone[2]

This procedure describes the attachment of the acyl group to the chiral auxiliary.

-

Reaction Setup: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Reagent Addition: Slowly add propionic anhydride (1.2 eq) to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone[2][5]

This procedure outlines the formation of the enolate and its subsequent alkylation.

Caption: Experimental workflow for diastereoselective alkylation.

Protocol 3: Asymmetric Aldol Addition via a Titanium Enolate[3]

This procedure provides an alternative to boron enolates, using titanium tetrachloride.

-

Enolate Formation:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.

-

Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.

-

Add triethylamine (Et₃N, 1.2 eq) dropwise. The solution should turn deep red.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Aldol Addition:

-

Add the aldehyde (1.2 eq) to the enolate solution at -78 °C.

-

Stir for 2 hours at -78 °C.

-

-

Work-up and Purification:

-

Quench the reaction with a half-saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

-

Conclusion

The stereocontrol mechanism of 3-acetyl-2-oxazolidinone and related Evans auxiliaries is a well-understood and highly reliable strategy in asymmetric synthesis. The combination of a sterically demanding chiral auxiliary, the preferential formation of the (Z)-enolate, and a highly organized, chair-like transition state, as described by the Zimmerman-Traxler model, culminates in exceptional levels of diastereoselectivity. The protocols and data presented in this guide underscore the practicality and efficiency of this methodology. For researchers in drug development and complex molecule synthesis, a mastery of these principles and techniques provides a powerful tool for the precise construction of chiral architectures.

References

- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. benchchem.com [benchchem.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Zimmerman traxler model | PPTX [slideshare.net]

- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of 3-Acetyl-2-oxazolidinone

An In-depth Technical Guide to 3-Acetyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-oxazolidinone is a heterocyclic compound featuring an oxazolidinone ring with an acetyl group attached to the nitrogen atom.[1] This small molecule is a crucial building block in organic synthesis and plays a significant role in pharmaceutical development.[1] Its value lies in its function as a versatile chiral auxiliary, enabling precise stereochemical control in a variety of asymmetric reactions. This guide provides a comprehensive overview of the , detailed experimental protocols, and visualizations of its synthetic applications.

Core Physical and Chemical Properties

The physical and chemical characteristics of 3-Acetyl-2-oxazolidinone are fundamental to its handling, storage, and application in synthetic chemistry.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 3-acetyl-1,3-oxazolidin-2-one |

| CAS Registry Number | 1432-43-5[1][2][3] |

| Molecular Formula | C₅H₇NO₃[1][2][3] |

| Molecular Weight | 129.11 g/mol [1][2] |

| Canonical SMILES | CC(=O)N1CCOC1=O[1][2] |

| InChI Key | COCHMAAUXSQMED-UHFFFAOYSA-N[2] |

| MDL Number | MFCD00068820[1][2] |

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 69-71 °C[1][2] |

| Boiling Point | 110-114 °C at 2 mmHg[1][2] |

| Density | 1.3816 g/cm³ (estimated)[1] |

| Refractive Index | 1.4220 (estimated)[1] |

| Solubility | Soluble in common organic solvents[1] |

| Vapor Pressure | 0.00344 mmHg at 25°C[3] |

| Enthalpy of Vaporization | 52.09 kJ/mol[3] |

Table 3: Computational Data

| Parameter | Value |

| XLogP3-AA | -0.3[3] |

| Topological Polar Surface Area | 46.6 Ų[3] |

| Hydrogen Bond Acceptor Count | 3[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Freely Rotating Bonds | 0[3] |

Experimental Protocols

Synthesis of 3-Acetyl-2-oxazolidinone

A common method for the preparation of 3-Acetyl-2-oxazolidinone is the N-acylation of 2-oxazolidinone.[4]

Materials:

Procedure:

-

2-oxazolidinone is reacted with acetic anhydride in the presence of a catalytic amount of sodium acetate.[5]

-

The reaction mixture is then worked up.

-

Crystals of 3-Acetyl-2-oxazolidinone can be obtained by adding diethyl ether to the toluene product extract, followed by cooling.[5]

A milder alternative for the acylation step involves the use of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst, which allows the reaction to proceed at room temperature without the need for a strong base.[4]

Use as a Chiral Auxiliary in Asymmetric Aldol Reactions

3-Acetyl-2-oxazolidinone is a foundational chiral auxiliary used to achieve high diastereoselectivity in reactions like the Evans aldol reaction.[4] The process involves the formation of a (Z)-enolate that reacts with an electrophile.[4]

General Protocol Outline:

-

Enolate Formation: The N-acyl group of a derivative of 3-acetyl-2-oxazolidinone is deprotonated with a suitable base (e.g., lithium diisopropylamide - LDA) to form a (Z)-enolate.

-

Aldol Addition: The enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C). The chiral auxiliary directs the approach of the aldehyde from the less sterically hindered face, leading to a diastereoselective aldol addition.

-

Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product to yield the enantiomerically enriched β-hydroxy ketone or other desired derivatives.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and application of 3-Acetyl-2-oxazolidinone.

Caption: General workflow for the synthesis and application of 3-Acetyl-2-oxazolidinone.

Asymmetric Aldol Reaction Pathway

This diagram illustrates the key steps in an asymmetric aldol reaction using an N-acyloxazolidinone chiral auxiliary.

Caption: Key steps in an asymmetric aldol reaction using an N-acyloxazolidinone.

Applications Overview

The following diagram provides a logical overview of the primary applications of 3-Acetyl-2-oxazolidinone in organic synthesis.

Caption: Overview of the main applications of 3-Acetyl-2-oxazolidinone.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Acetyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetically significant compound, 3-Acetyl-2-oxazolidinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis by presenting a detailed characterization, experimental protocols, and structural elucidation of the titular molecule.

Introduction

3-Acetyl-2-oxazolidinone is a heterocyclic compound widely employed as a chiral auxiliary in asymmetric synthesis. Its rigid structure and predictable stereochemical control make it an invaluable tool for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide presents a comprehensive overview of its ¹H and ¹³C NMR spectra, crucial for its unambiguous identification and application.

Molecular Structure and Atom Numbering

The structural formula of 3-Acetyl-2-oxazolidinone with the conventional atom numbering for NMR assignments is depicted below. This numbering scheme will be used for the assignment of signals in the subsequent data tables.

Caption: Molecular structure of 3-Acetyl-2-oxazolidinone with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Acetyl-2-oxazolidinone provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.41 | t | 2H | H-5 |

| 3.96 | t | 2H | H-4 |

| 2.50 | s | 3H | H-2' (CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The data below corresponds to a spectrum also recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 170.3 | C-2' (C=O, acetyl) |

| 154.0 | C-2 (C=O, ring) |

| 61.8 | C-5 |

| 44.9 | C-4 |

| 23.9 | C-1' (CH₃) |

Experimental Protocol: NMR Spectroscopy

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like 3-Acetyl-2-oxazolidinone.

1. Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the 3-Acetyl-2-oxazolidinone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H nuclei.

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

For ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger spectral width (around 220 ppm) is required. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with an adequate signal-to-noise ratio.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the internal standard (TMS at 0 ppm).

-

For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

Experimental Workflow

The general workflow for an NMR experiment, from sample preparation to final data analysis, is illustrated in the following diagram.

Caption: General experimental workflow for NMR spectroscopy.

Conclusion

This technical guide has provided a detailed summary of the ¹H and ¹³C NMR spectral data of 3-Acetyl-2-oxazolidinone, a key building block in modern organic synthesis. The presented data, along with the generalized experimental protocol, offers a solid foundation for the identification and utilization of this compound in a research and development setting. Accurate interpretation of NMR data is fundamental to synthetic chemistry, and this guide serves as a practical reference for professionals in the field.

The Role of 3-Acetyl-2-oxazolidinone as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-2-oxazolidinone and its derivatives, widely recognized as Evans' auxiliaries, in the realm of asymmetric synthesis. These powerful tools offer a reliable and predictable method for controlling stereochemistry in carbon-carbon and carbon-heteroatom bond-forming reactions, making them indispensable in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.

Core Principles and Mechanism of Stereocontrol

The efficacy of 3-Acetyl-2-oxazolidinone as a chiral auxiliary lies in its ability to create a rigid and predictable chiral environment around a prochiral center. The fundamental mechanism involves the temporary attachment of the auxiliary to a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product.

The key to the high diastereoselectivity observed with these auxiliaries is the formation of a well-defined (Z)-enolate upon deprotonation of the N-acyl group. This enolate is stabilized by chelation between the metal cation (e.g., from the base), the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the molecule, and the steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.

Key Applications in Asymmetric Synthesis

Oxazolidinone auxiliaries have been successfully employed in a wide array of stereoselective transformations. Some of the most significant applications include:

-

Asymmetric Alkylation: The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with various alkyl halides. This method is crucial for the construction of chiral centers bearing new alkyl substituents.

-

Asymmetric Aldol Reactions: The Evans aldol reaction is a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products.[1] The reaction between the (Z)-boron enolate of an N-acyloxazolidinone and an aldehyde proceeds through a chair-like transition state to furnish the syn-aldol adduct with excellent diastereoselectivity.[1]

-

Asymmetric Acylation: These auxiliaries can also direct the acylation of the enolate, leading to the formation of chiral β-dicarbonyl compounds.

-

Asymmetric Diels-Alder Reactions: N-Acyl-α,β-unsaturated oxazolidinones can act as chiral dienophiles in Diels-Alder reactions, enabling the enantioselective synthesis of cyclic systems.[2]

Quantitative Data Summary

The following tables summarize the typical yields and diastereoselectivities achieved in key reactions employing oxazolidinone chiral auxiliaries.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | Allyl iodide | NaHMDS | 98:2 | 61-77[3] |

| Phenylacetyl | t-BuBr | Zirconium Enolate | High | -[4] |

Table 2: Asymmetric Evans Aldol Reaction

| N-Acyl Group | Aldehyde | Base/Lewis Acid | Diastereoselectivity | Yield (%) |

| Propionyl | Acetaldehyde | Bu₂BOTf/Et₃N | >95% de | High[5] |

| Propionyl | Benzaldehyde | Bu₂BOTf/Et₃N | >95% de | High[5] |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in a typical asymmetric synthesis using a 3-acyl-2-oxazolidinone auxiliary.

N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the oxazolidinone auxiliary.

-

Reagents and Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other desired oxazolidinone)

-

Acyl chloride or anhydride (e.g., propionyl chloride)

-

n-Butyllithium (n-BuLi) or 4-dimethylaminopyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure (using n-BuLi): a. Dissolve the oxazolidinone auxiliary in anhydrous THF in the reaction vessel and cool the solution to -78 °C. b. Slowly add one equivalent of n-BuLi and stir for 15-30 minutes. c. Add one equivalent of the acyl chloride dropwise and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the N-acyl oxazolidinone by column chromatography or recrystallization.

-

Procedure (using DMAP): a. Dissolve the oxazolidinone, the carboxylic acid anhydride, and a catalytic amount of DMAP in toluene. b. Heat the mixture to reflux for approximately 30 minutes, or stir at room temperature overnight in THF.[3] c. After completion, cool the reaction mixture and proceed with an aqueous workup as described above.

Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyl oxazolidinone.

-

Reagents and Materials:

-

N-Acyl oxazolidinone

-

Strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS)

-

Alkylating agent (e.g., allyl iodide)

-

Anhydrous THF

-

Anhydrous reaction vessel under an inert atmosphere

-

-

Procedure: a. Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. b. Add one equivalent of NaHMDS dropwise and stir for 30-60 minutes to form the (Z)-enolate. c. Add the alkylating agent and continue stirring at -78 °C for several hours, or until the reaction is complete. d. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. e. Perform an aqueous workup and purification as described in the acylation protocol. The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or gas chromatography.[3]

Auxiliary Cleavage

This procedure details the removal of the chiral auxiliary to yield the final product.

-

Reagents and Materials:

-

Alkylated N-acyl oxazolidinone product

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (Na₂SO₃)

-

THF/water solvent mixture

-

-

Procedure (to yield the carboxylic acid): a. Dissolve the alkylated product in a mixture of THF and water. b. Cool the solution to 0 °C and add an aqueous solution of LiOH and H₂O₂.[3] c. Stir the reaction at 0 °C until the starting material is consumed. d. Quench the excess peroxide by adding an aqueous solution of sodium sulfite. e. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent. f. The chiral auxiliary can often be recovered from the aqueous layer. g. Dry and concentrate the organic layer to obtain the enantiomerically enriched carboxylic acid.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of an asymmetric synthesis using a chiral auxiliary and the key transition state in an Evans aldol reaction.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. 3-Acetyl-2-oxazolidinone | Chiral Auxiliary Reagent [benchchem.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oxazolidinone Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical development and natural product synthesis. Among the most powerful and reliable strategies to achieve this is the use of chiral auxiliaries, with the oxazolidinone-based auxiliaries developed by David A. Evans standing as a paramount example. These auxiliaries offer a predictable and highly effective method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. This in-depth technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies of asymmetric synthesis using oxazolidinone auxiliaries.

Core Principles of Oxazolidinone-Mediated Asymmetric Synthesis

The efficacy of Evans oxazolidinone auxiliaries lies in their ability to be temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleanly removed to reveal the desired enantiomerically enriched product. The stereocontrol is achieved through the rigid, conformationally constrained environment created by the oxazolidinone ring, which effectively shields one face of the enolate intermediate, forcing the electrophile to attack from the less hindered face.

The most commonly used Evans auxiliaries are derived from readily available and relatively inexpensive amino acids, such as L-valine and L-phenylalanine. The substituents at the 4- and 5-positions of the oxazolidinone ring play a crucial role in dictating the facial selectivity of the reaction.

Key Reactions and Stereochemical Control

Two of the most powerful applications of oxazolidinone auxiliaries are in asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base, typically a lithium or sodium amide, to form a conformationally locked Z-enolate. The bulky substituent on the oxazolidinone ring directs the incoming electrophile to the opposite face, leading to the formation of a new stereocenter with high diastereoselectivity.

Asymmetric Aldol Reaction: The boron enolates of N-acyl oxazolidinones react with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts. The stereochemical outcome is dictated by a chair-like transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize the quantitative data for representative asymmetric alkylation and aldol reactions using Evans oxazolidinone auxiliaries, highlighting the high levels of stereocontrol and yields typically achieved.

| Asymmetric Alkylation of N-Propionyl Oxazolidinone | |||

| Electrophile | Base | Diastereomeric Excess (de) | Yield (%) |

| Benzyl bromide | NaHMDS | >98% | 95 |

| Allyl iodide | LiHMDS | 95% | 90 |

| Methyl iodide | NaHMDS | >98% | 92 |

| Asymmetric Aldol Reaction of N-Propionyl Oxazolidinone | |||

| Aldehyde | Lewis Acid | Diastereomeric Excess (de) | Yield (%) |

| Isobutyraldehyde | Bu₂BOTf | >99% | 85 |

| Benzaldehyde | Bu₂BOTf | 98% | 91 |

| Acetaldehyde | TiCl₄ | 95% | 88 |

Experimental Protocols

Detailed methodologies for the synthesis of a common Evans auxiliary, its acylation, a representative asymmetric alkylation, a typical asymmetric aldol reaction, and the subsequent removal of the auxiliary are provided below.

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a widely used Evans auxiliary from (1S,2R)-(+)-norephedrine.

Reagents and Materials:

-

(1S,2R)-(+)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

Dichloromethane

-

Water

-

Magnesium sulfate (anhydrous)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Distillation apparatus

-

Oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (18.16 g, 120 mmol), diethyl carbonate (27.6 mL, 228 mmol), and anhydrous potassium carbonate (28.9 g, 209 mmol).

-

Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

-

Continue heating for approximately 5 hours, or until the distillation ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane and wash twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Recrystallize the crude solid from a 1:1.5 mixture of hexane and ethyl acetate to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

Protocol 2: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol details the N-acylation of the oxazolidinone auxiliary with propionyl chloride.

Reagents and Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 mL, 15 mmol).

-

Slowly add propionyl chloride (1.05 mL, 12 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Protocol 3: Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Reagents and Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Benzyl bromide

-

Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add NaHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) via syringe.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add benzyl bromide (1.43 mL, 12 mmol) dropwise.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Protocol 4: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction with isobutyraldehyde.

Reagents and Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Dichloromethane (anhydrous)

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium sulfite

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous dichloromethane (40 mL) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (11 mL of a 1.0 M solution in CH₂Cl₂, 11 mmol) followed by DIPEA (1.9 mL, 11 mmol).

-

Stir at -78 °C for 30 minutes.

-

Add isobutyraldehyde (1.1 mL, 12 mmol) dropwise.

-

Stir at -78 °C for 1 hour, then at 0 °C for 1 hour.

-

Quench the reaction by adding methanol (10 mL), followed by a 1:1 mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide (30 mL).

-

Stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium sulfite and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary via hydrolysis to the carboxylic acid.

Reagents and Materials:

-

N-acyloxazolidinone product from alkylation or aldol reaction

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium sulfite

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-acyloxazolidinone (10 mmol) in a 3:1 mixture of THF and water (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium hydroxide (0.48 g, 20 mmol) followed by the dropwise addition of 30% hydrogen peroxide (4.5 mL, 40 mmol).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite until a negative peroxide test is obtained.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

The chiral auxiliary can be recovered from the aqueous layer by basifying with NaOH and extracting with dichloromethane.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key workflows and reaction mechanisms discussed in this guide.

Caption: General workflow for asymmetric synthesis using an oxazolidinone auxiliary.

An In-depth Technical Guide to 3-Acetyl-2-oxazolidinone (CAS 1432-43-5): Structure Elucidation and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-2-oxazolidinone, a versatile heterocyclic compound widely utilized in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a chiral auxiliary. Furthermore, it explores the biological context of the broader oxazolidinone class of antibiotics, providing insights into their mechanism of action.

Compound Identification and Physicochemical Properties

3-Acetyl-2-oxazolidinone is a solid, heterocyclic molecule featuring an oxazolidinone ring N-acylated with an acetyl group.[1][2] This structural feature is key to its utility in synthetic chemistry.

Table 1: Compound Identification

| Parameter | Value |

| CAS Registry Number | 1432-43-5[1] |

| IUPAC Name | 3-acetyl-1,3-oxazolidin-2-one[1] |

| Synonyms | 3-Acetyl-2-oxazolidinone, N-Acetyl-2-oxazolidinone[1][2] |

| Molecular Formula | C₅H₇NO₃[1][3] |

| Molecular Weight | 129.11 g/mol [1][3] |

| Canonical SMILES | CC(=O)N1CCOC1=O[1] |

| InChI Key | COCHMAAUXSQMED-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid[2] |

| Melting Point | 69-71 °C[2] |

| Boiling Point | 110-114 °C at 2 mmHg[2] |

| Polar Surface Area | 46.61 Ų[1] |

| XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 3 |

Structure Elucidation: Spectroscopic Data

The structure of 3-Acetyl-2-oxazolidinone has been confirmed through various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals for the acetyl group and the methylene protons of the oxazolidinone ring.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct peaks for the carbonyl carbons of the acetyl and oxazolidinone groups, as well as the methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands corresponding to the two carbonyl groups (amide and carbonate).

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.[4][5]

Synthesis of 3-Acetyl-2-oxazolidinone

A common and efficient method for the synthesis of 3-Acetyl-2-oxazolidinone is the N-acylation of 2-oxazolidinone with acetic anhydride.[6][7]

Experimental Protocol: N-Acylation of 2-Oxazolidinone

Materials:

-

2-Oxazolidinone

-

Acetic anhydride

-

Sodium acetate (catalyst)[7]

-

Appropriate solvent (e.g., toluene)

Procedure:

-

To a solution of 2-oxazolidinone in a suitable solvent, add a catalytic amount of sodium acetate.

-

Add acetic anhydride dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-Acetyl-2-oxazolidinone.

Caption: Synthetic pathway for 3-Acetyl-2-oxazolidinone.

Role in Asymmetric Synthesis: The Evans Auxiliary

3-Acetyl-2-oxazolidinone serves as a foundational chiral auxiliary, particularly in Evans asymmetric aldol reactions.[6][8] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer.

The N-acyl group of the oxazolidinone can be converted into a (Z)-enolate.[6] The rigid, chiral environment provided by the oxazolidinone ring effectively blocks one face of the enolate, leading to a highly diastereoselective reaction when an electrophile is introduced.[6] This stereocontrol is crucial for the synthesis of complex, enantiomerically pure molecules, such as natural products and pharmaceuticals.[6]

Caption: Asymmetric aldol reaction workflow.

Biological Activity of the Oxazolidinone Class

While 3-Acetyl-2-oxazolidinone is primarily a synthetic intermediate, the oxazolidinone scaffold is the core of a clinically important class of antibiotics.[9][10][11] These synthetic antibacterial agents are effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[11]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.[9][12][13] They bind to the 50S ribosomal subunit, specifically to the P site, and prevent the formation of the initiation complex with N-formylmethionyl-tRNA.[9][13] This action blocks the commencement of protein synthesis, ultimately leading to bacterial growth inhibition. Due to this distinct mechanism, there is no cross-resistance with other classes of protein synthesis inhibitors.[13]

Caption: Oxazolidinone antibiotic signaling pathway.

It is important to note that while the oxazolidinone core is associated with antibacterial activity, the specific activity of 3-Acetyl-2-oxazolidinone as an antibiotic has not been extensively reported, as its primary application lies in synthetic chemistry. Some studies have also explored the potential of other oxazolidinone derivatives in cancer therapy, suggesting that this scaffold may have broader biological activities.[14]

Conclusion

3-Acetyl-2-oxazolidinone is a well-characterized compound with significant value in the field of organic synthesis. Its straightforward preparation, defined structure, and, most importantly, its role as a chiral auxiliary in asymmetric synthesis make it an indispensable tool for chemists. While not a frontline antibiotic itself, it belongs to the important class of oxazolidinones, whose unique mechanism of antibacterial action continues to be a vital area of research in the fight against drug-resistant pathogens. Further exploration of derivatives of this and similar scaffolds may yield novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Acetyl-2-oxazolidinone (1432-43-5) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-Acetyl-2-oxazolidinone(1432-43-5) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Acetyl-2-oxazolidinone(1432-43-5) MS [m.chemicalbook.com]

- 6. 3-Acetyl-2-oxazolidinone | Chiral Auxiliary Reagent [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects | MDPI [mdpi.com]

- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Evans Auxiliary and Its Derivatives: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Since their development by David A. Evans and his colleagues, chiral oxazolidinone-based auxiliaries, commonly known as Evans auxiliaries, have become an indispensable tool in the field of asymmetric synthesis.[1][2] Their remarkable ability to direct stereoselective carbon-carbon bond formation has made them invaluable in the synthesis of complex molecules with specific stereochemistry, a critical aspect in drug development and the creation of natural products.[2][3] This technical guide provides an in-depth exploration of the Evans auxiliary, its derivatives, mechanisms of action, and applications in key synthetic transformations, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles and Derivatives

The effectiveness of the Evans auxiliary lies in its ability to temporarily introduce a chiral element to a prochiral substrate, thereby directing the stereochemical outcome of a subsequent reaction.[4] These auxiliaries are typically synthesized from readily available and relatively inexpensive amino alcohols, such as L-valine and L-phenylalanine, allowing for access to both enantiomeric forms. The substituent at the C4 position of the oxazolidinone ring, derived from the amino acid side chain (e.g., isopropyl from valine or benzyl from phenylalanine), plays a crucial role in the stereochemical control.[4]

The general workflow for utilizing an Evans auxiliary involves three main stages:

-

Attachment of the Auxiliary: The chiral oxazolidinone is acylated with a carboxylic acid derivative to form an N-acyloxazolidinone.

-

Diastereoselective Reaction: The N-acyloxazolidinone is then subjected to a carbon-carbon bond-forming reaction, such as alkylation or an aldol reaction, where the chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity.

-

Cleavage of the Auxiliary: The auxiliary is subsequently removed to yield the desired chiral product, and the auxiliary can often be recovered for reuse.[4]

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with Evans auxiliaries is a result of a combination of steric and electronic factors that favor the formation of a specific enolate geometry and control the approach of the electrophile.

In asymmetric alkylation , deprotonation of the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively forms a Z-enolate.[4] The bulky substituent on the chiral auxiliary then sterically shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation.[5]

dot

Caption: General workflow of Evans asymmetric alkylation.

For the asymmetric aldol reaction , the formation of a boron Z-enolate is typically achieved using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA).[2] The subsequent reaction with an aldehyde proceeds through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[1][6][7] In this transition state, the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[4] The chirality of the auxiliary dictates the absolute stereochemistry of the two newly formed stereocenters.[4]

Caption: Step-by-step workflow for the N-acylation of an Evans auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acyloxazolidinone.

Materials:

-

N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Allyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C.

-

Add NaHMDS dropwise to the solution to form the sodium enolate. 3. Add allyl iodide to the reaction mixture and stir at -78 °C for the appropriate time.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Warm the mixture to room temperature and extract with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.

dot

Caption: Workflow for the diastereoselective alkylation of an N-acyloxazolidinone.

Protocol 3: Diastereoselective Aldol Reaction

This protocol describes the boron-mediated aldol reaction.

Materials:

-

N-Propionyl oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Phosphate buffer

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA to form the boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde.

-

Stir the reaction at -78 °C for the specified time, then warm to 0 °C.

-

Quench the reaction with a phosphate buffer.

-

Perform an oxidative workup with hydrogen peroxide to cleave the boron and isolate the aldol adduct. dot

Caption: Workflow for the diastereoselective Evans aldol reaction.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated or aldol adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the adduct in a mixture of THF and water and cool to 0 °C.

-

Add an aqueous solution of lithium hydroxide and hydrogen peroxide. [8][9]3. Stir the reaction at 0 °C until completion.

-

Quench the reaction with an appropriate reducing agent (e.g., sodium sulfite) to destroy excess peroxide.

-

Extract the chiral auxiliary with an organic solvent.

-

Acidify the aqueous layer and extract the desired chiral carboxylic acid.

dot

Caption: Workflow for the cleavage of the Evans auxiliary.

Conclusion

The Evans auxiliary and its derivatives have proven to be exceptionally reliable and versatile tools in asymmetric synthesis. [2]The high levels of stereocontrol, predictable outcomes, and the ability to recover the chiral auxiliary make this methodology highly valuable for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the practical application of Evans auxiliaries in the synthesis of enantiomerically pure compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 7. Aldol reaction [landsurvival.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

theoretical calculations of 3-Acetyl-2-oxazolidinone transition states

An In-depth Technical Guide to the Theoretical Calculation of 3-Acetyl-2-oxazolidinone Transition States

Introduction

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among these, N-acyloxazolidinones, popularized by David A. Evans, have become critically important for their reliability and the predictability of their stereochemical induction. 3-Acetyl-2-oxazolidinone is a foundational example of this class, employed to direct the formation of new stereogenic centers with high diastereoselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The stereochemical control exerted by the oxazolidinone auxiliary is attributed to the formation of a rigid, chelated transition state that favors the approach of an electrophile from the less sterically hindered face. Understanding the precise geometry and energetics of these fleeting transition states is paramount for optimizing existing reactions and designing new synthetic methodologies. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful means to elucidate these complex structures and rationalize the high levels of stereoselectivity observed experimentally. This guide provides a technical overview of the theoretical approaches used to model the transition states of reactions involving 3-acetyl-2-oxazolidinone, with a focus on the widely studied Evans aldol reaction.

Key Reaction: The Evans Asymmetric Aldol Reaction

The Evans aldol reaction is a benchmark for chiral auxiliary-mediated asymmetric synthesis. It involves the reaction of a boron or titanium enolate of an N-acyloxazolidinone with an aldehyde to generate syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.

The generally accepted mechanism proceeds through several key steps:

-

Enolate Formation: The N-acyl group is deprotonated using a base (e.g., diisopropylethylamine) in the presence of a Lewis acid (e.g., di-n-butylboron triflate, n-Bu₂BOTf, or Titanium Tetrachloride, TiCl₄) to form a (Z)-enolate. This enolization occurs via a six-membered chair-type transition state.

-

Aldehyde Coordination: The aldehyde coordinates to the Lewis acid center.

-

C-C Bond Formation: The enolate attacks the aldehyde via a highly ordered, chair-like Zimmerman-Traxler transition state. The stereocenter on the oxazolidinone auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered side. This step establishes two new contiguous stereocenters.

-

Product Release: The aldol adduct is released after workup.

The choice of Lewis acid is crucial and can influence the nature of the transition state, which can be either chelated or non-chelated.

Computational Methodologies and Protocols

Theoretical calculations provide a framework for investigating the structure and stability of the transition states that govern stereoselectivity. Density Functional Theory (DFT) is the most prominent computational method for this purpose.

Protocol for Transition State Modeling:

-

Software: Calculations are typically performed using standard quantum-chemical software packages.

-

Method/Functional: The B3LYP functional is a commonly employed hybrid functional for these systems.

-

Basis Set: A Pople-style basis set, such as 6–31G(d,p), is frequently used to provide a good balance between accuracy and computational cost for molecules of this size.

-

Geometry Optimization: The structures of the reactants, products, and transition states are optimized to find their lowest energy conformations. Local minima are verified by ensuring all vibrational frequencies are real.

-

Solvent Effects: To simulate reaction conditions, solvent effects are incorporated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the COSMO model.

-

Transition State Search: Transition state structures are located using algorithms like the synchronous transit-guided quasi-Newton (STQN) method or procedures like SADDLE and TS.

-

Transition State Verification: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the transition state connects the correct reactant and product structures.

Visualizing the Workflow and Reaction Pathways

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the complex transition states involved in the reaction.

Computational Workflow

The general process for theoretically calculating and verifying a transition state follows a logical sequence of steps, from initial geometry optimization to final energy analysis.

Evans Aldol Reaction: Non-Chelated Transition State

The classic Evans aldol reaction using a boron Lewis acid proceeds through a non-chelated, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. This arrangement minimizes steric hindrance and dipole-dipole repulsions, leading to the observed syn diastereoselectivity.

Quantitative Data: Energetics of Transition States

The stereochemical outcome of a reaction is determined by the relative energies of the competing diastereomeric transition states. The product that forms via the lowest energy transition state will be the major product. DFT calculations are crucial for quantifying these small energy differences.

In the TiCl₄-promoted aldol reaction, two pathways are possible: a non-chelated pathway, similar to the boron-mediated reaction, and a chelated pathway where the titanium coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The computed relative energies of the transition states (TS) for these pathways rationalize the observed stereoselectivity.

| Reaction Pathway | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| Non-Chelated | TS leading to Evans syn product | 0.0 (Reference) | Evans syn |

| TS leading to non-Evans syn product | Higher Energy | Minor | |

| Chelated | TS leading to non-Evans syn product | 0.0 (Reference) | non-Evans syn |

| TS leading to Evans syn product | Higher Energy | Minor |

Note: These are representative relative energies based on qualitative descriptions in the literature. The actual energy differences are system-dependent but consistently show a significant preference for one diastereomeric transition state over the other, explaining the high stereoselectivity.

Chelated vs. Non-Chelated Pathways

The choice of Lewis acid dictates the preferred reaction pathway. Boron reagents, which are typically tricoordinate, favor the non-chelated Zimmerman-Traxler model. In contrast, Lewis acids like TiCl₄ can form hexacoordinate complexes, allowing for a chelated transition state where the metal coordinates to three oxygen atoms: the enolate oxygen, the aldehyde oxygen, and the N-acyl carbonyl oxygen of the auxiliary. This chelation alters the geometry of the transition state and can lead to different stereochemical outcomes (the "non-Evans syn" product).

Conclusion

Theoretical calculations of 3-acetyl-2-oxazolidinone transition states provide profound insights into the origins of stereoselectivity in asymmetric synthesis. By employing DFT methods, researchers can accurately model the complex, transient structures that dictate the reaction outcome. The Zimmerman-Traxler model serves as a foundational concept, with computational studies refining our understanding of how factors like Lewis acid choice can modulate the transition state structure between chelated and non-chelated pathways. The ability to quantify the energy differences between competing diastereomeric transition states allows for the rationalization of experimentally observed product ratios and provides a predictive framework for designing new, highly selective transformations. This synergy between computational and experimental chemistry continues to be a driving force in the development of modern synthetic organic chemistry.

The Genesis of Stereocontrol: A Technical Guide to the Discovery and History of 3-Acetyl-2-oxazolidinone

A cornerstone of modern asymmetric synthesis, 3-acetyl-2-oxazolidinone and its derivatives, known broadly as Evans auxiliaries, revolutionized the way organic chemists approach the construction of chiral molecules. This technical guide delves into the historical discovery, pivotal developments, and foundational experimental protocols that established these reagents as indispensable tools for researchers in synthetic and medicinal chemistry.

From Obscurity to an Icon of Asymmetric Synthesis: A Historical Perspective

The story of 3-acetyl-2-oxazolidinone is intrinsically linked to the broader development of the oxazolidinone heterocycle and the conceptualization of chiral auxiliaries. The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel. For nearly a century, this class of compounds remained relatively obscure in the realm of synthetic chemistry.

The landscape of organic synthesis was dramatically altered in 1981 when David A. Evans and his colleagues at the California Institute of Technology published a seminal paper in the Journal of the American Chemical Society. This publication detailed the use of chiral N-acyl-2-oxazolidinones as highly effective chiral auxiliaries for asymmetric aldol condensations. By temporarily attaching a chiral oxazolidinone to a prochiral substrate, Evans demonstrated that the steric influence of the auxiliary could direct the approach of a reactant, leading to the formation of one diastereomer in high excess. This work laid the foundation for the widespread adoption of 3-acetyl-2-oxazolidinone and its derivatives in the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.

Synthesis of 3-Acetyl-2-oxazolidinone: The Gateway to Asymmetric Control

The preparation of 3-acetyl-2-oxazolidinone is a straightforward process, typically involving the acylation of the parent 2-oxazolidinone. This accessibility has been a key factor in its widespread use.

Experimental Protocol: Synthesis of 3-Acetyl-2-oxazolidinone

This procedure is adapted from established methods for the N-acylation of 2-oxazolidinones.

Materials:

-

2-Oxazolidinone

-

Acetic anhydride

-

Sodium acetate (catalytic amount)

-

Toluene

-

Diethyl ether

Procedure:

-

A mixture of 2-oxazolidinone and a catalytic amount of sodium acetate in toluene is heated to reflux.

-

Acetic anhydride is added dropwise to the refluxing mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of toluene and diethyl ether to afford 3-acetyl-2-oxazolidinone as a crystalline solid.

Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| Melting Point | 69-71 °C |

| Boiling Point | 110-114 °C at 2 mmHg |

| ¹H NMR (CDCl₃, δ) | ~4.4 (t, 2H), ~4.0 (t, 2H), ~2.5 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~170, ~154, ~62, ~45, ~24 |

| IR (KBr, cm⁻¹) | ~1780 (C=O, imide), ~1700 (C=O, acetyl) |

The Evans Asymmetric Aldol Reaction: A Paradigm of Diastereoselectivity

The true power of 3-acetyl-2-oxazolidinone and its analogs is realized in their application to asymmetric carbon-carbon bond formation. The Evans asymmetric aldol reaction is a classic example, demonstrating high levels of stereocontrol. The reaction proceeds through a rigid, chelated Z-enolate, which directs the approach of an electrophile.

dot

Experimental Protocol: Diastereoselective Aldol Condensation

The following is a representative protocol adapted from Organic Syntheses for the reaction of an N-propionyl oxazolidinone with an aldehyde.[1]

Materials:

-

(S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

Part A: Aldol Condensation

-

The N-propionyl oxazolidinone is dissolved in anhydrous CH₂Cl₂ in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.

-

Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of triethylamine (1.2 equivalents).

-

The mixture is stirred for 30 minutes, after which the aldehyde (1.5 equivalents) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

-

The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. A solution of 2:1 methanol:30% H₂O₂ is added, and the mixture is stirred vigorously for 1 hour.

-

The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldol adduct.

Part B: Auxiliary Cleavage

-

The crude aldol adduct is dissolved in a 4:1 mixture of tetrahydrofuran and water and cooled to 0 °C.

-

A 30% aqueous solution of hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.

-

The mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

-

The organic solvent is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered chiral auxiliary.

-

The aqueous layer is acidified with HCl and extracted with ethyl acetate.

-

The combined organic extracts are dried, filtered, and concentrated to yield the chiral β-hydroxy carboxylic acid.

Quantitative Data from Early Studies

The following table summarizes representative data from early work by Evans and others, showcasing the high diastereoselectivity achieved with N-acyloxazolidinone auxiliaries in aldol reactions.

| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80 |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | 97:3 | 91 |

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high degree of stereoselectivity observed in Evans aldol reactions is rationalized by the Zimmerman-Traxler model. The boron enolate forms a rigid six-membered ring chair-like transition state with the aldehyde. The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This leads to the predictable formation of the syn aldol adduct.

dot

Conclusion: An Enduring Legacy

The discovery and development of 3-acetyl-2-oxazolidinone and its derivatives as chiral auxiliaries marked a pivotal moment in organic chemistry. The work of David Evans and subsequent researchers provided a robust and predictable method for controlling stereochemistry in a wide range of chemical transformations. The principles established through the study of these auxiliaries continue to influence the design of new asymmetric methods. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and application of these foundational reagents remains essential for the continued advancement of stereoselective synthesis.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reaction Using 3-Acetyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an asymmetric aldol reaction utilizing 3-acetyl-2-oxazolidinone as a chiral auxiliary. This powerful and reliable method, often referred to as the Evans aldol reaction, allows for the stereoselective formation of β-hydroxy carbonyl compounds, which are crucial building blocks in the synthesis of complex natural products and pharmaceuticals.

Introduction

The Evans asymmetric aldol reaction employs an N-acyloxazolidinone, in this case, 3-acetyl-2-oxazolidinone, to control the stereochemical outcome of the aldol addition. The reaction proceeds through a highly organized, chair-like transition state, leading to the predictable formation of predominantly the syn-aldol product with a high degree of diastereoselectivity. The chiral auxiliary shields one face of the enolate, directing the approach of the aldehyde. Following the reaction, the chiral auxiliary can be efficiently removed and recycled.

Reaction Scheme

The general scheme for the asymmetric aldol reaction of 3-acetyl-2-oxazolidinone involves the formation of a boron enolate, followed by the addition of an aldehyde to yield the desired aldol adduct.

Caption: General reaction scheme for the Evans asymmetric aldol reaction.

Experimental Protocols

This section details the step-by-step procedure for the asymmetric aldol reaction of 3-acetyl-2-oxazolidinone with a representative aldehyde, benzaldehyde.

Materials:

-

3-Acetyl-2-oxazolidinone

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron Triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., Benzaldehyde)

-

Methanol (MeOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Boron Enolate:

-

To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-acetyl-2-oxazolidinone (1.0 equiv).

-

Dissolve the oxazolidinone in anhydrous dichloromethane (to a concentration of approximately 0.1 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add dibutylboron triflate (1.1 equiv) dropwise to the stirred solution.

-

Following the addition of Bu₂BOTf, add triethylamine (1.2 equiv) or diisopropylethylamine (1.2 equiv) dropwise. The solution should become pale yellow.

-

Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.

-

-

Aldol Addition:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, to the enolate solution.

-

Stir the reaction at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to warm to 0 °C over approximately 1 hour.

-

-

Workup and Purification:

-

Quench the reaction at 0 °C by the slow addition of methanol (e.g., 3 equiv).

-

Add saturated aqueous sodium bicarbonate solution and stir vigorously for 10-15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-